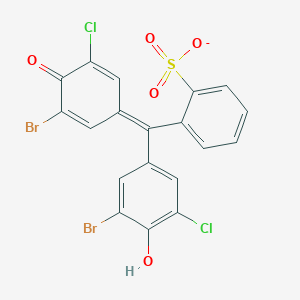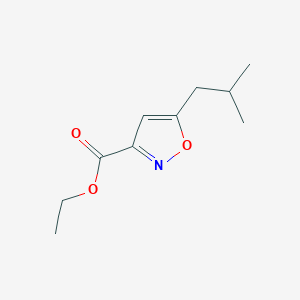
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature. In
作用機序
The mechanism of action of Compound X is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Compound X has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative damage and cell death.
生化学的および生理学的効果
In addition to its anti-cancer activity, Compound X has been shown to have other biochemical and physiological effects. For example, studies have shown that Compound X can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Compound X may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of Compound X is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Compound X has been shown to have a relatively low toxicity profile, which suggests that it may be safe for use in humans. However, there are also some limitations to the use of Compound X in lab experiments. For example, the synthesis of Compound X is relatively complex and time-consuming, which may make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on Compound X. One area of interest is the development of new cancer therapies based on Compound X. Specifically, researchers are interested in developing new drugs that can target the specific enzymes and pathways that are inhibited by Compound X. Additionally, researchers are interested in exploring the potential applications of Compound X in the treatment of other diseases, such as neurological disorders and infectious diseases.
Conclusion:
Compound X is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. Compound X has been the subject of numerous scientific studies due to its potent anti-cancer activity and other biochemical and physiological effects. While there are some limitations to the use of Compound X in lab experiments, there are also several future directions for research on this promising compound.
合成法
The synthesis of Compound X involves the reaction of 4-chlorobenzaldehyde, 2-aminonaphthalene, and thiourea in the presence of ethanol and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of Compound X is typically around 50%.
科学的研究の応用
Compound X has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of Compound X is in the field of cancer research. Studies have shown that Compound X exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
CAS番号 |
107888-04-0 |
|---|---|
製品名 |
2,3-Pyrrolidinedione, 4-(((2-aminoethyl)amino)-2-naphthalenylmethylene)-1-(4-chlorophenyl)-5-thioxo-, monohydrochloride |
分子式 |
C23H19Cl2N3O2S |
分子量 |
472.4 g/mol |
IUPAC名 |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-ylmethylidene]-1-(4-chlorophenyl)-5-sulfanylidenepyrrolidine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C23H18ClN3O2S.ClH/c24-17-7-9-18(10-8-17)27-22(29)21(28)19(23(27)30)20(26-12-11-25)16-6-5-14-3-1-2-4-15(14)13-16;/h1-10,13,26H,11-12,25H2;1H/b20-19+; |
InChIキー |
LDBBTYSQSXJNKB-RZLHGTIFSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\3/C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)/NCCN.Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=C3C(=O)C(=O)N(C3=S)C4=CC=C(C=C4)Cl)NCCN.Cl |
同義語 |
(4E)-4-[(2-aminoethylamino)-naphthalen-2-yl-methylidene]-1-(4-chloroph enyl)-5-sulfanylidene-pyrrolidine-2,3-dione hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





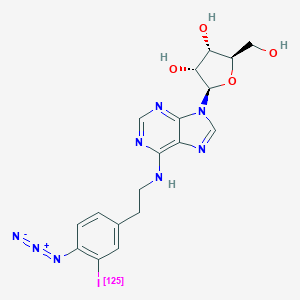
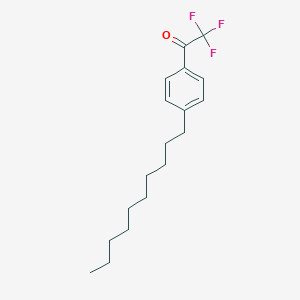
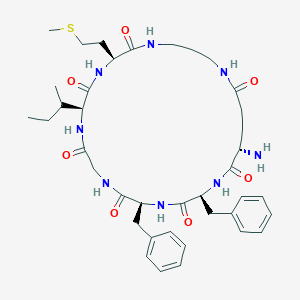
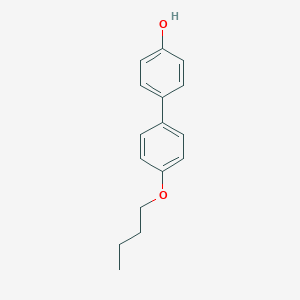
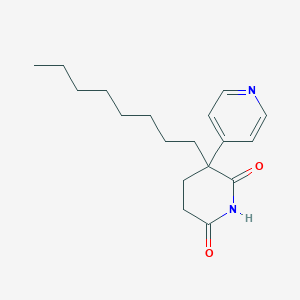
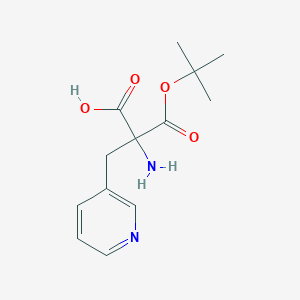
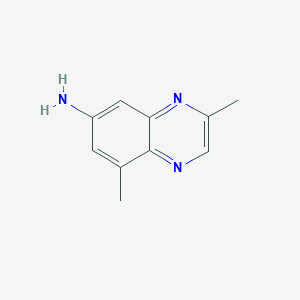
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
